molecular formula C16H30N2O3S B7574474 1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one

1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one

Cat. No. B7574474
M. Wt: 330.5 g/mol
InChI Key: PXXRYDRZGUPCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one involves the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. It has been found to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It also activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6. It also increases the levels of antioxidant enzymes such as catalase and superoxide dismutase. In animal studies, it has been found to reduce the growth of tumors and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one in lab experiments include its high purity and well-established synthesis method. It also has interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, its limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one. These include:
1. Further investigation of its anti-inflammatory and anti-oxidant properties in various disease models.
2. Development of new imaging techniques using this compound as a diagnostic tool.
3. Studies to determine its safety and efficacy in humans.
4. Investigation of its potential use as a therapeutic agent in cancer, diabetes, and neurodegenerative disorders.
5. Development of new synthesis methods to improve yield and purity of the compound.

Synthesis Methods

The synthesis of 1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one involves the reaction of tert-butylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with thioamide. The final product is obtained through a cyclization reaction. This synthesis method has been optimized and improved over time, leading to high yields and purity of the compound.

Scientific Research Applications

1-(2-Tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

1-(2-tert-butylazepan-1-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-16(2,3)14-8-5-4-6-11-18(14)15(19)9-12-17-10-7-13-22(17,20)21/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXRYDRZGUPCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCCN1C(=O)CCN2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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